

# Comparative Analysis of AZD5423 Side Effect Profile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | AZD5423  |           |  |  |
| Cat. No.:            | B1666221 | Get Quote |  |  |

This guide provides a detailed comparative analysis of the side effect profile of **AZD5423**, a selective glucocorticoid receptor modulator (SGRM), in relation to established inhaled corticosteroids (ICS), budesonide and fluticasone propionate. This document is intended for researchers, scientists, and drug development professionals interested in the safety and tolerability of novel respiratory therapeutics.

## **Executive Summary**

**AZD5423**, an inhaled SGRM, has been evaluated in Phase I and II clinical trials for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). The available data suggests that **AZD5423** is generally well-tolerated. The most prominent systemic effect observed is a dose-dependent and reversible suppression of plasma and urinary cortisol levels, indicative of an impact on the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Notably, in a study with healthy volunteers, there were no or only marginal effects on biomarkers of bone metabolism (osteocalcin and TRAP-5b).[1] In contrast, conventional inhaled corticosteroids such as budesonide and fluticasone propionate are associated with a broader range of both local and systemic side effects.

# **Comparative Side Effect Profile**

The following table summarizes the reported adverse events for **AZD5423**, budesonide, and fluticasone propionate based on available clinical trial data and prescribing information. For **AZD5423**, specific incidence rates for most adverse events are not publicly available; the profile is based on qualitative reports from clinical trials.



| Adverse Event<br>Category                             | AZD5423                                                                          | Budesonide<br>Inhalation<br>Suspension                                            | Fluticasone<br>Propionate<br>Inhalation Powder                                                                    |
|-------------------------------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Endocrine                                             | Dose-dependent<br>suppression of 24-<br>hour plasma and urine<br>cortisol.[1][2] | Hypercorticism and adrenal suppression (with long-term, high-dose use).[3]        | Hypercorticism and adrenal suppression (with long-term, high-dose use).                                           |
| Metabolic                                             | No significant effects reported.                                                 | Growth velocity reduction in pediatric patients.[4]                               | Growth reduction in pediatric patients.                                                                           |
| Musculoskeletal                                       | No or marginal effects<br>on osteocalcin and<br>TRAP-5b.[1]                      | Reduction in bone<br>mineral density (with<br>long-term, high-dose<br>use).[3]    | Reduction in bone mineral density (with long-term, high-dose use).                                                |
| Respiratory, Thoracic<br>and Mediastinal<br>Disorders | Well-tolerated in clinical trials.[2]                                            | Respiratory Infection (13%), Rhinitis (10%), Coughing (7%), Sinusitis (6%).[4]    | Pharyngitis/throat<br>irritation (10%), Upper<br>respiratory tract<br>infection (16%), Nasal<br>congestion (16%). |
| Gastrointestinal<br>Disorders                         | Well-tolerated in clinical trials.[2]                                            | Gastroenteritis (3%),<br>Oral Candidiasis (4%).<br>[4]                            | Nausea & vomiting (5%), Oral candidiasis (5%).                                                                    |
| General Disorders                                     | Well-tolerated in clinical trials.[2]                                            | Otitis Media (11%),<br>Pain (4%), Asthenia<br>(4%), Flu-like<br>syndrome (4%).[4] | Headache (14%),<br>Dizziness (8%).                                                                                |

Note: The incidence for budesonide and fluticasone propionate is based on data from their respective prescribing information and may vary depending on the patient population, dose, and duration of treatment.[3][4]

# **Experimental Protocols**



## **Measurement of 24-Hour Urinary Free Cortisol**

Principle: The measurement of 24-hour urinary free cortisol (UFC) provides an integrated assessment of cortisol production over a full day, reflecting the biologically active, unbound fraction of cortisol.

Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

- Sample Collection: Urine is collected over a 24-hour period in a designated container, often with a preservative to ensure stability. The total volume is recorded.
- Sample Preparation: An aliquot of the 24-hour urine collection is taken. A stable isotope-labeled internal standard (e.g., d4-cortisol) is added to the urine sample to account for any loss during sample processing and analysis. The sample then undergoes an extraction step, typically liquid-liquid extraction or solid-phase extraction, to remove interfering substances.
- Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The cortisol and the internal standard are separated from other components in the sample on a C18 analytical column using a mobile phase gradient.
- Mass Spectrometric Detection: The separated components are introduced into a tandem
  mass spectrometer. The molecules are ionized, and specific precursor ions for cortisol and
  the internal standard are selected. These ions are then fragmented, and specific product ions
  are monitored for quantification.
- Quantification: The concentration of cortisol in the urine sample is determined by comparing the ratio of the peak area of the cortisol product ion to the peak area of the internal standard product ion against a calibration curve prepared with known concentrations of cortisol.[5][6]

### **Measurement of Serum Osteocalcin**

Principle: Osteocalcin is a protein produced by osteoblasts and is a specific marker of bone formation. Its concentration in serum is measured using an enzyme-linked immunosorbent assay (ELISA).

Methodology (Sandwich ELISA):



- Plate Coating: A 96-well microplate is coated with a capture antibody specific for human osteocalcin.
- Sample and Standard Incubation: Serum samples, along with a series of standards of known osteocalcin concentrations, are added to the wells. During incubation, the osteocalcin in the samples and standards binds to the capture antibody.
- Detection Antibody Incubation: A second antibody, also specific for osteocalcin but labeled with an enzyme (e.g., horseradish peroxidase HRP), is added to the wells. This detection antibody binds to a different epitope on the captured osteocalcin, forming a "sandwich".
- Substrate Addition: After washing to remove any unbound antibodies, a substrate for the
  enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored
  product.
- Signal Measurement: The intensity of the color, which is proportional to the amount of
  osteocalcin in the sample, is measured using a microplate reader at a specific wavelength.
  The concentration of osteocalcin in the samples is then calculated by comparing their
  absorbance values to the standard curve.[7][8][9][10]

# Measurement of Serum Tartrate-Resistant Acid Phosphatase 5b (TRAP-5b)

Principle: TRAP-5b is an enzyme specifically expressed by bone-resorbing osteoclasts, making it a marker of bone resorption. Its concentration in serum is typically measured by ELISA.

#### Methodology (ELISA):

- Plate Coating: A microplate is coated with a monoclonal antibody specific for human TRAP 5b.
- Sample and Standard Incubation: Serum samples and standards are added to the wells, allowing the TRAP-5b to bind to the capture antibody.
- Detection Antibody Incubation: A biotinylated detection antibody specific for TRAP-5b is added, followed by the addition of a streptavidin-HRP conjugate.



- Substrate Reaction: A substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction.
- Quantification: The absorbance is measured, and the concentration of TRAP-5b in the samples is determined from a standard curve. Some assays may include a releasing reagent to dissociate TRAP-5b from binding proteins in the serum.[11][12][13][14]

## **Signaling Pathway and Mechanism of Action**

Selective glucocorticoid receptor modulators like **AZD5423** are designed to preferentially induce the transrepression pathway of the glucocorticoid receptor (GR), which is associated with anti-inflammatory effects, while minimizing the transactivation pathway, which is linked to many of the metabolic side effects of conventional glucocorticoids.





Click to download full resolution via product page

Caption: Glucocorticoid Receptor Signaling Pathway.

This diagram illustrates the two main signaling pathways of the glucocorticoid receptor (GR). Upon ligand binding in the cytoplasm, the activated GR translocates to the nucleus. In the transactivation pathway, GR forms a dimer, binds to Glucocorticoid Response Elements (GREs) on DNA, and initiates the transcription of genes, some of which are associated with metabolic side effects. In the transrepression pathway, a GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-kB and AP-1, leading to the suppression of inflammatory gene expression. SGRMs like **AZD5423** are designed to favor the transrepression pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator AZD5423 after Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of an Inhaled Selective Glucocorticoid Receptor Modulator AZD5423 in Chronic Obstructive Pulmonary Disease Patients: Phase II Study Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of free and total cortisol in plasma and urine by liquid chromatographytandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. rndsystems.com [rndsystems.com]
- 9. sceti.co.jp [sceti.co.jp]



- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Human TRACP-5b (TartRate-resistant Acid Phosphatase 5b) ELISA Kit FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. idsplc.com [idsplc.com]
- 14. biovendor.com [biovendor.com]
- To cite this document: BenchChem. [Comparative Analysis of AZD5423 Side Effect Profile: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666221#comparative-analysis-of-azd5423-side-effect-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com